4-Amino-2-nitrobenzaldehyde

Description

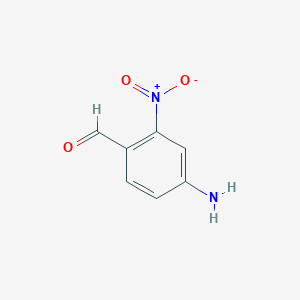

4-Amino-2-nitrobenzaldehyde (CAS 102170-39-8, C₇H₆N₂O₃) is a nitro- and amino-substituted benzaldehyde derivative. The compound features an aldehyde group at position 1, an amino (-NH₂) group at position 4, and a nitro (-NO₂) group at position 2 on the benzene ring (Figure 1). This arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and coordination complexes .

Properties

IUPAC Name |

4-amino-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIVMQFWPKKQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Sequential Functionalization

A plausible route involves the nitration of 4-aminobenzaldehyde. However, the amino group’s strong electron-donating nature makes direct nitration impractical due to undesired oxidation or over-nitration. To circumvent this, protective group strategies are employed:

-

Protection of the amino group : Acetylation using acetic anhydride converts the amino group to an acetamide, reducing its activating effect.

-

Nitration : Directed by the acetamide’s meta-directing influence, nitration at position 2 is achieved using a mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Deprotection : Hydrolysis with aqueous HCl regenerates the amino group.

This method, while theoretically sound, faces challenges in regioselectivity and yield optimization. Competitive nitration at positions 3 and 5 may occur, requiring chromatographic separation.

Oxidation of Pyruvic Acid Derivatives

The oxidation of substituted phenylpyruvic acids offers a robust pathway to nitrobenzaldehydes. For example, US3996289A demonstrates that 2-nitrobenzaldehyde is synthesized via oxidation of 2-nitrophenylpyruvic acid’s alkali metal salt with KMnO₄ under alkaline conditions. Adapting this to this compound would require:

-

Synthesis of 4-amino-2-nitrophenylpyruvic acid : Condensation of 4-amino-2-nitrotoluene with oxalic acid diesters (e.g., dimethyl oxalate) in the presence of potassium methoxide.

-

Oxidation : Treatment with KMnO₄ in a biphasic system (toluene/water) at 0–5°C, followed by acidification to solubilize MnO₂ byproducts.

Key advantages include the avoidance of isomer separation and high-volume yields due to solid KMnO₄ usage. However, introducing the amino group complicates the condensation step, necessitating inert atmospheres to prevent oxidation.

Ozonolysis of Vinyl Precursors

CN111662179A highlights ozonolysis as a high-yield method for generating nitrobenzaldehydes from styrenic precursors. For this compound:

-

Preparation of 1,2-bis(4-amino-2-nitrophenyl)ethylene :

-

Wittig reaction between 4-amino-2-nitrobenzyl triphenylphosphonium bromide and this compound.

-

Base-mediated elimination in a microchannel reactor at −10°C.

-

-

Ozonolysis :

-

Ozone (5–10 g/L) is introduced into a dichloromethane solution of the ethylene precursor.

-

Reaction in a microchannel reactor at −10°C ensures controlled exothermicity.

-

Quenching with dimethyl sulfide yields the aldehyde.

-

This method achieves yields >90% with minimal byproducts, leveraging continuous-flow technology for scalability.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Challenges |

|---|---|---|---|---|

| Nitration/Protection | 4-Aminobenzaldehyde | HNO₃, Ac₂O | 30–40 | Regioselectivity, multiple steps |

| Pyruvic Acid Oxidation | 4-Amino-2-nitrotoluene | KMnO₄, (COOR)₂ | 50–60 | Sensitivity to oxygen, costly diester |

| Ozonolysis | Benzyl phosphonium bromide | O₃, KOH | 90–95 | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation or sulfonation.

Common Reagents and Conditions:

Reduction: Hydrogen gas, Pd/C catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Acyl chlorides, sulfonyl chlorides, Lewis acids as catalysts.

Major Products Formed:

Reduction: 4-Amino-2-aminobenzaldehyde.

Oxidation: 4-Amino-2-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Building Block

4-Amino-2-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It can undergo reactions to form Schiff bases, which are valuable in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in condensation reactions with amines, yielding products with diverse biological activities.

1.2 Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of heterocyclic compounds, such as quinazolines and pyrimidines. These derivatives exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. For instance, research has shown that derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .

Biomedical Applications

2.1 Anticancer Potential

Studies have highlighted the potential of this compound derivatives as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, with specific derivatives showing promising IC50 values against multiple human carcinoma cell lines. For example, a study reported that certain γ-lactam derivatives derived from this compound exhibited selective toxicity towards cancer cells while sparing non-malignant cells .

2.2 Photodynamic Therapy (PDT)

The compound's derivatives have also been explored for use in photodynamic therapy, where they act as photosensitizers. Upon light activation, these compounds can generate reactive oxygen species that selectively destroy tumor cells, providing a targeted treatment approach with minimal damage to surrounding healthy tissues .

2.3 Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated extensively. Schiff bases formed from this compound have shown effective antibacterial and antifungal activities against various pathogens, indicating its potential use as a lead compound for developing new antimicrobial agents .

Analytical Chemistry

3.1 Detection of Amino Acids

this compound is employed in analytical chemistry for the detection and quantification of amino acids. Its reaction with primary amines forms stable Schiff bases that can be analyzed spectrophotometrically, providing a sensitive method for amino acid analysis in biological samples .

3.2 Development of Assays

The distinct chemical signature of this compound allows for the development of advanced analytical methods for detecting various substances. Its utility in creating sensitive assays enhances the accuracy and reliability of analytical techniques used in research and industry .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, its derivatives may interact with enzymes or cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, potentially leading to antibacterial or antifungal activity .

Comparison with Similar Compounds

Methoxy-Substituted Analogues

4-Methoxy-2-methylbenzaldehyde () replaces the amino and nitro groups with methoxy (-OCH₃) and methyl (-CH₃) groups. Key differences include:

- Solubility: Methoxy groups enhance solubility in polar solvents compared to nitro/amino substituents.

- Reactivity : The absence of electron-deficient nitro groups reduces susceptibility to nucleophilic attacks, limiting utility in reactions requiring activated aldehydes.

Halogen-Containing Derivatives

4-Benzyloxy-3-chlorophenylboronic acid () and related halogenated compounds exhibit distinct reactivity:

- Cross-Coupling Potential: Halogens (e.g., Cl, Br) enable participation in Suzuki-Miyaura couplings, unlike nitro/amino-substituted benzaldehydes, which are more suited for condensation or reduction reactions.

Nitro- and Amino-Substituted Biphenyls

Compounds like 4-amino-4'-nitrobiphenyl () extend the aromatic system with biphenyl frameworks. Differences include:

- Planarity and Conjugation : Biphenyl systems enhance π-conjugation, relevant for materials science (e.g., organic semiconductors).

- Toxicity : Biphenyl amines are often associated with higher mutagenic risks compared to benzaldehyde derivatives .

Comparative Data Table

Biological Activity

4-Amino-2-nitrobenzaldehyde (C7H6N2O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound is characterized by the presence of both amino and nitro functional groups. These groups play crucial roles in its biological activity, influencing its interaction with various biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a novel Schiff base derived from this compound exhibited cytotoxic effects against oral cancer cell lines while showing minimal toxicity to normal human gingival fibroblast (NHGF) cells. The IC50 value for the cancer cells was found to be 977.24 µg/mL after 72 hours of treatment, indicating a significant apoptotic induction in cancer cells, as evidenced by DAPI staining that revealed fragmented nuclei .

Table 1: Anticancer Activity of Schiff Bases Derived from this compound

| Compound Type | Cell Line | IC50 (µg/mL) | Duration (h) |

|---|---|---|---|

| Schiff Base | TSCCF | 977.24 | 72 |

| Schiff Base | NHGF | 1000+ | 72 |

Antimicrobial Activity

The nitro group in this compound contributes to its antimicrobial properties. Nitro compounds are known to exhibit activity against various microorganisms through mechanisms such as the generation of reactive intermediates upon reduction. These intermediates can bind covalently to DNA, leading to cell death . Compounds containing the nitro moiety have been shown to be effective against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity of Nitro Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 20 µM |

| Nitroimidazole Derivatives | K. pneumoniae | 30 µM |

Anti-inflammatory Properties

Research indicates that nitro-containing compounds can also exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Studies have shown that derivatives of nitro compounds can significantly reduce inflammation markers in vitro .

Case Studies and Research Findings

- Cytotoxicity Study : A study demonstrated that a Schiff base synthesized from this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of nitro derivatives in treating infections caused by resistant strains of bacteria, showcasing their role as essential agents in antimicrobial therapy .

- Anti-inflammatory Mechanism : Research into the anti-inflammatory effects revealed that these compounds could inhibit the activation of NF-kB pathways, thus reducing inflammation-related damage in tissues .

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-2-nitrobenzaldehyde, and how can intermediates be characterized?

Synthesis typically involves sequential nitration and amination of benzaldehyde derivatives. For example, nitration at the ortho position followed by amination at the para position, using protecting groups to control regioselectivity. Intermediate characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm functional group integrity . For nitro-aromatic intermediates, infrared (IR) spectroscopy can validate nitro group stretching frequencies (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to potential mutagenicity and nitro group reactivity, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store at 0–6°C in airtight containers to prevent degradation . Respiratory protection (e.g., P95 masks) is advised for aerosol-prone procedures .

Q. How can the purity of this compound be validated experimentally?

Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Combine with elemental analysis (C, H, N, O) to confirm stoichiometry. Melting point determination (compare to literature values, e.g., >300°C for related nitrobenzaldehyde derivatives) provides additional validation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for catalytic applications?

Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model the molecule’s frontier molecular orbitals (FMOs). Analyze the electron-withdrawing nitro group’s effect on the HOMO-LUMO gap, which influences redox behavior. Compare with experimental cyclic voltammetry (CV) data to validate computational predictions .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELX software is ideal. Refinement parameters (R-factor < 5%) ensure accuracy. For unstable crystals, synchrotron radiation or cryogenic cooling (100 K) minimizes radiation damage. Hydrogen bonding networks (e.g., N–H···O interactions) can be mapped to explain stability .

Q. How do competing substituent effects (nitro vs. amino groups) influence regioselectivity in electrophilic substitution reactions?

Use Hammett σ constants to predict directing effects: the nitro group (-σ) deactivates the ring, while the amino group (+σ) activates it. Kinetic studies (e.g., competition experiments with isotopic labeling) quantify substituent dominance. Computational electrostatic potential maps (MEPs) visualize electron density distribution .

Methodological Notes

- Spectral Libraries : Cross-reference IR and NMR data with databases like NIST Chemistry WebBook to confirm assignments .

- Handling Contradictions : Conflicting solubility data (e.g., in water vs. organic solvents) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Data Reproducibility : Report synthetic yields with standard deviations from triplicate trials. Disclose solvent grades and reaction atmosphere (e.g., inert vs. aerobic) to aid replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.